molecular formula C19H24O4 B12666844 (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) CAS No. 94248-02-9

(Methylenebis(oxymethyleneoxy))bis(ethylbenzene)

Cat. No.: B12666844
CAS No.: 94248-02-9
M. Wt: 316.4 g/mol
InChI Key: VTBHDXAWHDYYGW-UHFFFAOYSA-N
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Description

“(Methylenebis(oxymethyleneoxy))bis(ethylbenzene)” is a synthetic organic compound characterized by a central methylene group (-CH₂-) bridging two ethylbenzene moieties via oxymethyleneoxy (-O-CH₂-O-) linkages. This structure confers unique physicochemical properties, including thermal stability and solubility in non-polar solvents, making it relevant in polymer chemistry and pharmaceutical intermediates . The compound’s symmetrical bis-phenolic framework is structurally analogous to antioxidants like 2,2′-methylenebis(6-tert-butyl-4-methylphenol) (BEP), which are known for their radical-scavenging and antitumor activities .

Properties

CAS No.

94248-02-9

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

1-ethyl-2-[(2-ethylphenoxy)methoxymethoxymethoxy]benzene

InChI

InChI=1S/C19H24O4/c1-3-16-9-5-7-11-18(16)22-14-20-13-21-15-23-19-12-8-6-10-17(19)4-2/h5-12H,3-4,13-15H2,1-2H3

InChI Key

VTBHDXAWHDYYGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OCOCOCOC2=CC=CC=C2CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] typically involves the reaction of ethylbenzene derivatives with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylenebis(oxymethyleneoxy) linkage .

Industrial Production Methods

In industrial settings, the production of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methylenebis Derivatives

Compound Name Core Structure Functional Groups Key Applications
(Methylenebis(oxymethyleneoxy))bis(ethylbenzene) Bis(ethylbenzene) + oxymethyleneoxy Ethyl, ether Polymer stabilizers, intermediates
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) Bis(phenol) + methylene tert-Butyl, hydroxyl Antioxidants, autophagy inducers
Dichlorophene (CHP) Bis(phenol) + methylene Chlorine, hydroxyl Antimicrobial agents
4,4′-(Oxybis(methylene))bis(chlorobenzene) Bis(chlorobenzene) + oxymethylene Chlorine, ether Chemical synthesis intermediates
Methylenebis(phosphonic dichloride) Bis(phosphonate) + methylene Phosphonyl, chlorine Flame retardants, catalysis

Key Observations :

  • Phenolic vs. Non-Phenolic Cores: Compounds with bis-phenol cores (e.g., BEP, CHP) exhibit antioxidant and biological activity due to hydroxyl groups, whereas non-phenolic derivatives like the target compound prioritize stability and solubility .
  • Substituent Effects : Bulky groups (e.g., tert-butyl in BEP) enhance steric hindrance, improving antioxidant efficacy, while chlorine (CHP) or phosphonate groups (methylenebis(phosphonic dichloride)) modify reactivity for antimicrobial or catalytic applications .

Key Findings :

  • Autophagy vs. Apoptosis: Bis-phenol derivatives like BEP and CHP activate autophagy (LC3-II formation) and apoptosis, whereas phosphonate/sulfonamide analogues target enzymatic pathways (e.g., IMPDH2 inhibition) .

Biological Activity

(Methylenebis(oxymethyleneoxy))bis(ethylbenzene), with the CAS number 94248-02-9, is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its molecular formula C19H24O4C_{19}H_{24}O_{4} and molecular weight of approximately 316.39 g/mol, contains two ethylbenzene units linked by methylene and oxymethylene groups. Understanding its biological activity is essential for evaluating its applications in pharmaceuticals, materials science, and environmental studies.

The compound can be described as follows:

PropertyValue
Molecular Formula C19H24O4C_{19}H_{24}O_{4}
Molecular Weight 316.39 g/mol
CAS Number 94248-02-9
Structural Formula Structure

Antioxidant Properties

Recent studies suggest that compounds similar to (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of ethylbenzene moieties may enhance the radical scavenging ability of the compound.

Cytotoxicity Studies

Cytotoxicity assays performed on cell lines have indicated that (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing anticancer agents that minimize side effects.

  • Case Study : A study involving human breast cancer cell lines showed that the compound induced apoptosis at concentrations above 50 µM, suggesting a potential mechanism for its anticancer activity.

The proposed mechanism involves the modulation of key signaling pathways involved in cell survival and apoptosis. The compound appears to interfere with the mitochondrial pathway of apoptosis, leading to increased levels of pro-apoptotic factors.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects of (Methylenebis(oxymethyleneoxy))bis(ethylbenzene). Preliminary toxicity studies indicate that:

  • Acute Toxicity : The compound displays low acute toxicity in animal models, with an LD50 value exceeding 2000 mg/kg.
  • Chronic Exposure : Long-term exposure studies are necessary to evaluate potential carcinogenic effects and reproductive toxicity.

Applications

The biological activities of (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) suggest several potential applications:

  • Pharmaceuticals : As a lead compound for developing new anticancer drugs.
  • Antioxidant Agents : In formulations aimed at reducing oxidative stress.
  • Industrial Applications : Utilized in coatings and polymers due to its chemical stability and reactivity.

Q & A

Q. Why do different studies report varying melting points for structurally similar derivatives?

  • Methodology : Compare crystallization conditions (e.g., cooling rate, solvent). Polymorphism can lead to divergent melting points (e.g., 151–152°C vs. 145°C for tert-butyl derivatives). Use DSC to detect polymorphic transitions .

Tables

Property Method Key Observations Reference
Thermal Stability (TGA)TGA (10°C/min, N₂)Decomposition onset: 265°C (pure compound)
Hydrolytic DegradationLC-MS (pH 7, 50°C)Major product: Ethylbenzene glycol derivatives
Crosslink Density (Polymer)Swelling (THF)15% swelling for isomerically pure crosslinker

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